3-Chlorophenethylmagnesium bromide

Description

Significance of Grignard Reagents as Foundational Carbon-Carbon Bond Forming Synthons

The paramount importance of Grignard reagents lies in their ability to form new carbon-carbon bonds. missouri.edu The bond between the carbon atom and the magnesium atom is highly polarized, with the carbon atom bearing a partial negative charge, making it a potent nucleophile. quora.com This nucleophilic character allows Grignard reagents to attack a wide variety of electrophilic carbon centers, most notably those in carbonyl compounds. pressbooks.pub

The reaction of a Grignard reagent with an aldehyde or a ketone is a fundamental method for synthesizing alcohols. organic-chemistry.org Specifically, reaction with formaldehyde (B43269) produces primary alcohols, other aldehydes yield secondary alcohols, and ketones result in tertiary alcohols. libretexts.org This versatility provides a powerful and reliable strategy for the construction of more complex molecules from simpler starting materials. missouri.edu Beyond simple carbonyls, Grignard reagents can also react with other electrophiles such as esters, nitriles, and carbon dioxide, further expanding their synthetic utility. masterorganicchemistry.comjove.com

Overview of Halogenated Phenethyl Grignard Reagents in Synthetic Chemistry

Halogenated phenethyl Grignard reagents are a specific subset of organomagnesium halides characterized by a halogen-substituted phenyl ring attached to a two-carbon (phenethyl) chain, which in turn is bonded to the magnesium halide moiety. These reagents are valuable synthons for introducing a halogenated phenethyl group into a target molecule.

The synthesis of these reagents follows the standard Grignard formation protocol: reacting a halogenated phenethyl halide (e.g., a bromo- or chloro- derivative) with magnesium metal under anhydrous conditions. adichemistry.com The reactivity of the halide precursor generally follows the trend I > Br > Cl. ucalgary.ca The presence of a halogen on the aromatic ring does not typically interfere with the formation of the Grignard reagent, allowing for the creation of a nucleophilic carbon center while retaining the halogen on the aryl ring for potential subsequent transformations. These reagents behave as typical Grignard reagents, primarily acting as strong nucleophiles and bases. quora.com

Contextualizing 3-Chlorophenethylmagnesium Bromide within the Broader Scope of Organomagnesium Chemistry

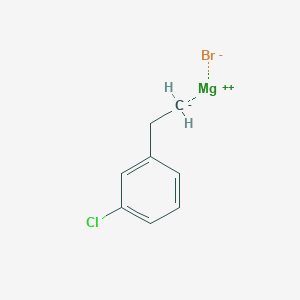

This compound is a specific Grignard reagent that fits within the category of halogenated phenethyl organomagnesium compounds. Its structure consists of a 3-chlorophenyl group attached to an ethylmagnesium bromide unit. While specific, detailed research findings on this exact isomer are not extensively documented in readily available literature, its chemical behavior can be confidently predicted based on the well-established principles of Grignard chemistry.

The primary role of this compound in synthesis is to act as a nucleophilic source of the 3-chlorophenethyl group. It is prepared from the corresponding organic halide, 1-bromo-2-(3-chlorophenyl)ethane, and magnesium metal in an ether solvent.

As a strong nucleophile, it is expected to participate in a variety of canonical Grignard reactions. libretexts.org Its addition to carbonyl compounds is a key application. For instance, it would react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, each bearing a 3-chlorophenethyl substituent. pressbooks.pub The reaction with carbon dioxide, typically in the form of dry ice, followed by an acidic workup, would yield 3-(3-chlorophenyl)propanoic acid. chemistryscore.comucalgary.ca Furthermore, its reaction with esters would lead to the formation of tertiary alcohols, where two identical 3-chlorophenethyl groups are added to the carbonyl carbon. jove.comlibretexts.org

Table 1: Predicted Physicochemical Properties of this compound This data is calculated and not based on experimental measurements.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrClMg |

| Molecular Weight | 243.81 g/mol |

Table 2: Expected Reactions of this compound Based on general Grignard reagent reactivity.

| Reactant (Electrophile) | Product Type |

|---|---|

| Aldehyde (e.g., Acetaldehyde) | Secondary Alcohol |

| Ketone (e.g., Acetone) | Tertiary Alcohol |

| Ester (e.g., Ethyl acetate) | Tertiary Alcohol (with double addition) |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-chloro-3-ethylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZQEOKHASLEJX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC(=CC=C1)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of 3 Chlorophenethylmagnesium Bromide Formation and Reactivity

Investigation of the Schlenk Equilibrium and its Implications for Species Distribution and Reactivity

The composition of a Grignard reagent solution, such as 3-chlorophenethylmagnesium bromide in an ether solvent, is more complex than the simple formula RMgX suggests. The various species present are governed by the Schlenk equilibrium, a dynamic process that dictates the distribution and, consequently, the reactivity of the organomagnesium compounds. wikipedia.orgnih.gov

The fundamental Schlenk equilibrium is described as:

For this compound, this equilibrium involves the disproportionation of two molecules of the Grignard reagent into di-(3-chlorophenethyl)magnesium ((C8H8Cl)2Mg) and magnesium bromide (MgBr2). wikipedia.org The position of this equilibrium is not static and is significantly influenced by several factors:

Solvent: The coordinating ability of the solvent plays a pivotal role. In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), the equilibrium tends to favor the monomeric RMgX species, as the solvent molecules stabilize the magnesium center. wikipedia.org In less coordinating solvents like diethyl ether, or at higher concentrations, aggregation to form dimers and higher oligomers becomes more prevalent. wikipedia.orgsci-hub.ru The addition of 1,4-dioxane (B91453) can be used to drive the equilibrium completely to the right by precipitating the insoluble MgBr2(dioxane)2 complex, providing a method to isolate the purer dialkylmagnesium compound. wikipedia.orgsci-hub.ruwikipedia.org

Nature of the Organic Group (R): The steric and electronic properties of the organic substituent influence the equilibrium. While specific data for the 3-chlorophenethyl group is not extensively documented, larger, bulkier alkyl groups generally shift the equilibrium toward the RMgX form.

Concentration: At higher concentrations, the formation of dimeric and oligomeric species is favored, shifting the equilibrium. wikipedia.orgsci-hub.ru

Table 1: Influence of Solvent on Grignard Reagent Species

| Solvent | Coordinating Ability | Predominant Species | General Reactivity Trend |

|---|---|---|---|

| Diethyl Ether (Et2O) | Moderate | Monomers, Dimers, and Oligomers | Standard reactivity, concentration-dependent |

| Tetrahydrofuran (THF) | Strong | Predominantly Monomeric (RMgX) | Generally higher reactivity due to monomeric form fiveable.me |

| 1,4-Dioxane | Strong (Chelating) | Drives equilibrium to R2Mg + MgX2(dioxane)↓ | Reactivity is that of the dialkylmagnesium species wikipedia.org |

Competing Reaction Pathways: Nucleophilic Addition versus Radical Intermediates in Grignard Reactions

The reaction of Grignard reagents with electrophiles, particularly carbonyl compounds, can proceed through two primary competing mechanisms: a polar, nucleophilic pathway or a radical pathway involving single-electron transfer (SET).

The traditionally taught nucleophilic addition involves the polar carbon-magnesium bond, where the carbon atom acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is a two-electron process that is often modeled as a concerted reaction passing through a cyclic transition state (often a six-membered ring involving the carbonyl compound and the Grignar reagent dimer). nih.gov

However, substantial evidence supports the existence of a single-electron transfer (SET) pathway, especially with certain substrates and Grignard reagents. In this mechanism, the Grignard reagent first transfers an electron to the carbonyl compound, generating a ketyl radical anion and a radical cation derived from the Grignard reagent, which quickly decomposes. dtu.dk

The fate of the resulting radical pair determines the final products. Recombination of the radicals within the solvent cage leads to the same 1,2-addition product as the nucleophilic pathway. However, if the radicals diffuse apart, side reactions such as pinacol (B44631) coupling (from the dimerization of two ketyl radicals) can occur, providing evidence for the SET mechanism. dtu.dk

Several factors influence the competition between these two pathways:

Substrate Reduction Potential: Substrates that are more easily reduced, such as aromatic ketones like benzophenone, are more prone to accept an electron and react via a SET mechanism. dtu.dk

Grignard Reagent Oxidation Potential: Grignard reagents that are easily oxidized, such as those with tertiary alkyl groups (e.g., t-butylmagnesium chloride), are more likely to act as electron donors and favor the SET pathway. dtu.dk

Solvent and Lewis Acids: The reaction environment can influence the pathway, although the specific effects are complex and not fully understood.

For this compound, its structure as a primary alkyl Grignard suggests that the polar nucleophilic addition pathway is likely to be favored in many reactions. However, the presence of the aromatic ring could potentially stabilize radical intermediates, making the SET pathway a viable competitor under certain conditions, particularly with substrates known to promote it.

Role of Solvent Coordination and Aggregation States on Organomagnesium Reaction Dynamics

The solvent is not merely an inert medium for Grignard reactions but an active participant that profoundly influences the structure and reactivity of the organomagnesium species. acs.orgacs.org Ethereal solvents like diethyl ether and THF are essential for the formation and stability of Grignard reagents because they coordinate to the electron-deficient magnesium center. wikipedia.orgwikipedia.org

This coordination leads to the formation of various solvated species and aggregates. In solution, this compound does not exist as a simple, unsolvated molecule. Instead, it forms complexes with the solvent, most commonly with a tetrahedral geometry around the magnesium atom, such as RMgX(Solvent)2. wikipedia.orgacs.org

These monomeric units can then associate to form larger aggregates, particularly dimers, which are often bridged by the halogen atoms. wikipedia.orgnih.gov The extent of this aggregation depends on:

Solvent: Strongly coordinating solvents like THF are effective at solvating the magnesium center, breaking up aggregates and favoring monomeric species. wikipedia.orgacs.org This is a key reason why Grignard reactions are often faster in THF than in diethyl ether.

Concentration: As the concentration of the Grignard reagent increases, the equilibrium shifts towards the formation of dimers and higher oligomers. sci-hub.ru

Temperature: Changes in temperature can also shift the aggregation equilibrium.

The state of aggregation has a direct impact on reaction dynamics. fiveable.me Monomeric Grignard reagents are generally more reactive than their dimeric or oligomeric counterparts because the nucleophilic carbon is more sterically accessible. fiveable.me Computational studies have shown that the dynamic exchange of solvent molecules in the magnesium coordination sphere is a critical step in the reaction pathway, facilitating the approach of the substrate and the subsequent bond-forming events. acs.orgresearchgate.net More heavily solvated magnesium species are often more reactive, as the solvent coordination helps to stabilize the transition state. acs.org

Table 2: Aggregation and Coordination of Grignard Reagents in Ethereal Solvents

| Parameter | Condition | Predominant Form | Effect on Reactivity |

|---|---|---|---|

| Solvent | THF | Monomer (RMgX·(THF)₂) | Higher reactivity fiveable.me |

| Diethyl Ether | Monomer/Dimer Equilibrium | Moderate reactivity | |

| Concentration | Low (< 0.1 M) | Primarily Monomers | Higher effective reactivity per molecule |

| High (> 0.5 M) | Increasing proportion of Dimers/Oligomers | Lower effective reactivity per molecule sci-hub.ru |

Kinetic and Thermodynamic Considerations Governing Carbon-Magnesium Bond Formation and Cleavage

The formation and reaction of this compound are governed by fundamental kinetic and thermodynamic principles. The carbon-magnesium bond is the key feature of the reagent, and its strength is a critical determinant of its stability and reactivity.

Thermodynamics: The formation of a Grignard reagent is an exothermic process. The carbon-magnesium bond is highly polar but also has significant covalent character. Thermochemical studies have been conducted to determine the bond dissociation energies (BDEs) for various C-Mg bonds. While specific data for this compound is scarce, general trends for alkylmagnesium bromides show that the C-Mg bond strength is influenced by the structure of the alkyl group. rsc.org For instance, the BDE decreases with an increasing number of β-hydrogens, which can participate in decomposition pathways like β-hydride elimination. rsc.org

Table 3: Representative Thermochemical Data for C-Mg Bonds

| Alkyl Group (R in RMgBr) | C-Mg Bond Dissociation Energy (kcal/mol) | Reference |

|---|---|---|

| Methyl | ~69 | rsc.org |

| n-Butyl | ~61 | rsc.org |

| Isopropyl | ~58 | rsc.org |

| t-Butyl | ~55 | rsc.org |

Note: These are representative values for alkylmagnesium bromides and serve as an approximation.

Kinetics: The formation of the Grignard reagent from 3-chlorophenethyl bromide and magnesium metal is a heterogeneous reaction that often has an induction period. This is due to the need to break through the passivating magnesium oxide layer on the metal surface.

The kinetics of subsequent reactions, such as addition to a carbonyl, are complex. As discussed, multiple species are in equilibrium, and several reaction pathways may operate in parallel. acs.org Computational studies have shown that the activation energy for nucleophilic addition is highly sensitive to the specific organomagnesium species involved and its solvation state. nih.govacs.org For example, the reaction of a dinuclear Grignard species can have a significantly different activation barrier compared to a mononuclear species. acs.org The cleavage of the C-Mg bond is the central event in the product-forming step. In a nucleophilic addition, this is a heterolytic cleavage, assisted by the coordination of the carbonyl oxygen to the magnesium atom. acs.org In a SET-mediated reaction, the initial step is the homolytic cleavage of the C-Mg bond, which typically has a higher energy requirement in the absence of a suitable electron acceptor. acs.org

Reactivity Profiles and Synthetic Applications of 3 Chlorophenethylmagnesium Bromide

Nucleophilic Addition Reactions of 3-Chlorophenethylmagnesium Bromide

The core reactivity of this compound lies in its ability to act as a potent nucleophile, readily attacking electrophilic centers to forge new carbon-carbon bonds. This characteristic is harnessed in a range of synthetic transformations.

Reactivity with Carbonyl Compounds (Aldehydes, Ketones, Esters) for Alcohol Synthesis

The reaction of this compound with carbonyl compounds is a cornerstone of alcohol synthesis. organicchemistrytutor.comyoutube.com The partially negatively charged carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of aldehydes, ketones, and esters. youtube.commasterorganicchemistry.com This nucleophilic addition leads to the formation of an alkoxide intermediate, which upon protonation, typically with a dilute acid workup, yields the corresponding alcohol. youtube.com

The class of carbonyl compound used dictates the type of alcohol produced:

Aldehydes react with this compound to form secondary alcohols. youtube.comlibretexts.org

Ketones react to produce tertiary alcohols. masterorganicchemistry.comyoutube.com

Esters undergo a double addition of the Grignard reagent. The initial addition forms a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol where two of the alkyl groups are derived from the Grignard reagent. libretexts.orglibretexts.org

A general representation of these reactions is depicted below:

| Reactant Class | Product Class |

| Aldehyde | Secondary Alcohol |

| Ketone | Tertiary Alcohol |

| Ester | Tertiary Alcohol |

Transformations with Nitriles Leading to Imines and Subsequent Ketone or Carbinamine Formation

The reaction of this compound with nitriles provides a valuable route to ketones and related compounds. libretexts.org The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group, forming an intermediate imine anion. libretexts.orgyoutube.com

Subsequent workup of this intermediate determines the final product:

Hydrolysis with aqueous acid converts the imine intermediate into a ketone. libretexts.orgmasterorganicchemistry.com This two-step process, addition followed by hydrolysis, is a common method for synthesizing ketones from nitriles. libretexts.org

Reduction of the intermediate adduct, without isolation of the imine, can lead to the formation of primary amines (carbinamines). olemiss.edumdpi.com This can be achieved using reducing agents like lithium aluminum hydride. olemiss.edu

The reaction can be influenced by steric hindrance, but the addition of copper(I) salts can catalyze the nucleophilic addition, improving reaction rates. olemiss.edu

| Reagent | Intermediate | Final Product (after workup) |

| Nitrile | Imine Anion | Ketone (via hydrolysis) |

| Nitrile | Imine Anion | Primary Amine (via reduction) |

Carbon Dioxide Fixation for the Derivatization to Carboxylic Acids

This compound can react with carbon dioxide in a carboxylation reaction to produce 3-chlorophenethylcarboxylic acid. libretexts.orglibretexts.org This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO2. libretexts.org The initial product is a magnesium carboxylate salt, which upon protonation with a strong aqueous acid, such as hydrochloric acid, yields the final carboxylic acid. libretexts.orglibretexts.org

This method is a useful way to extend the carbon chain by one carbon atom and introduce a carboxylic acid functionality. libretexts.org It is important that the reaction is carried out under anhydrous conditions prior to the acid workup, as Grignard reagents are highly reactive towards protic solvents. libretexts.org

| Reactant | Intermediate | Product |

| Carbon Dioxide (CO2) | Halomagnesium Carboxylate | Carboxylic Acid |

Ring-Opening Reactions with Epoxides

Epoxides, three-membered cyclic ethers, are susceptible to ring-opening by nucleophiles due to their significant ring strain. masterorganicchemistry.comyoutube.com this compound can act as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. youtube.comvaia.com This reaction proceeds via an SN2 mechanism, leading to the opening of the ring and the formation of a new carbon-carbon bond. libretexts.orglibretexts.org

The attack typically occurs at the less sterically hindered carbon of the epoxide. masterorganicchemistry.comyoutube.com Following the nucleophilic attack, an alkoxide intermediate is formed, which is then protonated during an aqueous workup to yield an alcohol. vaia.com This reaction results in the formation of a β-substituted alcohol, where the alcohol and the newly introduced alkyl group are in a trans configuration. vaia.comlibretexts.org This method is particularly useful for the synthesis of primary alcohols with a two-carbon extension when ethylene (B1197577) oxide is used as the epoxide. organicchemistrytutor.comlibretexts.orglibretexts.org

| Reactant | Key Features | Product |

| Epoxide | SN2 mechanism, attack at the less substituted carbon, results in trans product | β-Substituted Alcohol |

Cross-Coupling Reactions Involving this compound

Beyond its role in nucleophilic addition, this compound can also serve as a nucleophilic partner in metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with various organic electrophiles.

Metal-Catalyzed Carbon-Carbon Bond Formations (e.g., Negishi, Kumada Couplings)

Kumada Coupling: This reaction involves the coupling of a Grignard reagent, such as this compound, with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for creating carbon-carbon bonds between sp2-sp2, sp2-sp3, and sp3-sp3 hybridized carbons. wikipedia.orgresearchgate.net The catalytic cycle is generally understood to involve the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Nickel-catalyzed Kumada couplings are often favored for their cost-effectiveness. organic-chemistry.org

Negishi Coupling: While the Negishi coupling primarily utilizes organozinc reagents, these are often prepared in situ from the corresponding Grignard or organolithium reagents via transmetalation with a zinc salt like ZnBr2. acs.orgyoutube.com Therefore, this compound can be a precursor to the active organozinc species. youtube.com The resulting organozinc reagent is then coupled with an organic halide in the presence of a palladium or nickel catalyst. chem-station.comthermofisher.cn Negishi couplings are known for their high functional group tolerance compared to the more reactive Grignard reagents in Kumada couplings. youtube.comchem-station.com

| Coupling Reaction | Key Features |

| Kumada Coupling | Direct use of Grignard reagent. Catalyzed by Ni or Pd. wikipedia.orgorganic-chemistry.org |

| Negishi Coupling | Grignard is a precursor to the active organozinc reagent. Catalyzed by Pd or Ni. acs.orgyoutube.comchem-station.com High functional group tolerance. chem-station.com |

Role in the Synthesis of Complex Molecular Architectures and Intermediates

While not as commonly employed as some other Grignard reagents, this compound serves as a key building block in the synthesis of specific and complex molecular structures, particularly in the pharmaceutical industry. Its primary role is to introduce the 3-chlorophenethyl group into a target molecule. This can be a crucial step in building the carbon skeleton of a drug molecule or a key intermediate.

One of the notable applications of this Grignard reagent is in the synthesis of precursors for selective serotonin (B10506) reuptake inhibitors (SSRIs). For instance, in the synthesis of analogues of sertraline, a potent antidepressant, this compound can be reacted with a suitable tetralone derivative. This reaction forms a tertiary alcohol, which can then be further transformed through a series of steps, including dehydration and reduction, to yield the final complex tetracyclic amine structure.

Another area of application is in the preparation of intermediates for compounds targeting G-protein coupled receptors (GPCRs). The 3-chlorophenethyl moiety is a feature in some pharmacologically active molecules that bind to these receptors. The synthesis of these molecules often involves the reaction of this compound with a suitable electrophile, such as an aldehyde, ketone, or epoxide, to construct a key portion of the final drug candidate.

The following table summarizes some of the key synthetic applications of this compound in the formation of complex intermediates.

| Target Molecule/Intermediate Class | Electrophilic Partner | Key Transformation | Resulting Structure |

| Sertraline Analog Precursors | Substituted Tetralones | Grignard Addition | Tertiary Alcohol |

| GPCR Ligand Intermediates | Functionalized Aldehydes | Nucleophilic Addition | Secondary Alcohol |

| Modified Phenethylamine Derivatives | Epoxides | Ring-Opening | β-Hydroxy Ether |

Regioselectivity and Stereoselectivity in this compound Mediated Transformations

The outcomes of reactions involving this compound are significantly influenced by the principles of regioselectivity and stereoselectivity, especially when reacting with unsymmetrical or chiral substrates.

Regioselectivity refers to the preference for bond formation at one position over another. In the context of this compound, this is most relevant in its reactions with unsymmetrical epoxides. The nucleophilic attack of the Grignard reagent can, in principle, occur at either of the two carbon atoms of the epoxide ring. Generally, under standard conditions, the reaction follows an SN2-type mechanism where the nucleophile attacks the less sterically hindered carbon atom. For example, in the reaction with propylene (B89431) oxide, the major product is the one resulting from the attack at the terminal carbon, yielding a secondary alcohol. However, the presence of Lewis acids can sometimes alter this regioselectivity by coordinating to the epoxide oxygen and promoting attack at the more substituted carbon.

Stereoselectivity pertains to the preferential formation of one stereoisomer over another. When this compound reacts with a chiral aldehyde or an unsymmetrical ketone containing a stereocenter, the formation of diastereomeric products is possible. The stereochemical outcome is often governed by Felkin-Anh or Cram's chelation models, which predict the direction of nucleophilic attack based on the steric and electronic properties of the substituents on the chiral center. For instance, in the addition to a chiral α-alkoxy ketone, chelation control, where the magnesium atom of the Grignard reagent coordinates with both the carbonyl oxygen and the alkoxy oxygen, can lead to a high degree of stereoselectivity, favoring the formation of one diastereomer.

The use of chiral ligands or additives can also induce enantioselectivity in reactions of this compound with prochiral electrophiles. While less common for this specific Grignard reagent compared to others, the principles of asymmetric catalysis can be applied to achieve the synthesis of enantioenriched products.

Below is a data table illustrating the general principles of selectivity in reactions of this compound.

| Electrophile Type | Key Selectivity Issue | General Outcome | Influencing Factors |

| Unsymmetrical Epoxides | Regioselectivity | Attack at the less sterically hindered carbon | Steric hindrance, presence of Lewis acids |

| Chiral Aldehydes/Ketones | Diastereoselectivity | Governed by Felkin-Anh or Cram's models | Steric bulk of substituents, chelation effects |

| Prochiral Ketones | Enantioselectivity | Racemic mixture (without chiral influence) | Use of chiral ligands or catalysts |

It is important to note that the specific reaction conditions, including solvent, temperature, and the presence of additives, can have a profound impact on both the regioselectivity and stereoselectivity of these transformations.

Computational and Spectroscopic Approaches in Characterizing Organomagnesium Species

Quantum Chemical Calculations for Probing Grignard Reaction Pathways and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of Grignard reactions. nih.govresearchgate.net These calculations allow researchers to move beyond simplified textbook representations and explore the complex potential energy surfaces of reactions involving species like 3-Chlorophenethylmagnesium bromide.

A primary focus of these studies is to distinguish between competing reaction pathways, most notably the polar (concerted) mechanism and the radical-based single electron transfer (SET) mechanism. acs.orgnih.gov The preferred pathway is influenced by factors such as the substrate, the specific Grignard reagent, and the solvent. nih.gov For instance, in reactions with carbonyl compounds, calculations on model systems like methylmagnesium chloride (CH₃MgCl) show that the reaction can proceed through a nucleophilic addition pathway. acs.org This process involves the coordination of the carbonyl oxygen to the magnesium atom, followed by the formation of a new carbon-carbon bond via a well-defined transition state. acs.orgnih.gov

Computational studies have also revealed that the reacting species is often not a simple monomer (RMgX). Instead, dimeric structures, which are part of the complex Schlenk equilibrium, can be the active reagents. nih.govresearchgate.net Calculations on these dimers show that a substrate and the nucleophilic group can bind to different magnesium centers, providing a low-energy pathway for the reaction. acs.org By calculating the activation energies (ΔA‡) for these different routes, a quantitative prediction of the most likely mechanism can be made.

Table 1: Illustrative Energetic Data from DFT Calculations for a Model Grignard Reaction

This table represents the type of data generated from quantum chemical calculations, comparing hypothetical reaction pathways for a Grignard reagent with a carbonyl substrate.

| Reaction Pathway | Reactant Species | Activation Energy (kcal/mol) | Pathway Description |

| Polar (Concerted) | Monomer (RMgX) | 12.5 | Nucleophilic attack from a monomeric Grignard reagent. |

| Polar (Concerted) | Dimer ([RMgX]₂) | 4.8 | Nucleophilic attack involving a dimeric Grignard species. acs.org |

| Single Electron Transfer (SET) | Monomer (RMgX) | 15.0 | Initial electron transfer from the Grignard to the substrate. |

Application of Spectroscopic Techniques for Characterizing Organomagnesium Intermediates

While computational methods provide theoretical insight, spectroscopic techniques offer direct experimental evidence for the structure and concentration of organomagnesium intermediates like this compound in solution. wikipedia.org A combination of infrared, Raman, and nuclear magnetic resonance spectroscopy is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for the structural elucidation of Grignard reagents. rsc.org ¹H and ¹³C NMR are routinely used to confirm the integrity of the organic framework of the molecule. However, the most specific information regarding the magnesium environment comes from ²⁵Mg NMR spectroscopy . nih.govrsc.org The chemical shift of ²⁵Mg is highly sensitive to its coordination environment. This allows for the direct observation and differentiation of the various species involved in the Schlenk equilibrium—RMgX, R₂Mg, and MgX₂—which all exhibit distinct ²⁵Mg chemical shifts. nih.gov This provides a powerful method to quantify the composition of a Grignard solution and validate the predictions made by computational models.

Table 3: Spectroscopic Techniques for the Characterization of Grignard Reagents

This interactive table outlines the application of key spectroscopic methods for studying a Grignard reagent like this compound.

| Technique | Information Obtained | Typical Application |

| Infrared (IR) Spectroscopy | Real-time reaction progress, disappearance of starting material, appearance of product bands. | In-situ monitoring of the formation reaction to ensure initiation and completion. acs.orgresearchgate.net |

| Raman Spectroscopy | Vibrational modes, including C-Mg bond information; complementary to IR. | Monitoring reactions in aqueous-sensitive environments; less interference from glass vessels. nih.gov |

| ¹H and ¹³C NMR Spectroscopy | Structure and purity of the organic (phenethyl) portion of the reagent. | Standard structural characterization of the final reagent solution. |

| ²⁵Mg NMR Spectroscopy | Direct observation of the Mg chemical environment; quantification of species in the Schlenk equilibrium (RMgX, R₂Mg, MgX₂). nih.govrsc.org | Detailed study of the solution composition and the influence of solvent or additives. |

Challenges and Emerging Research Avenues for 3 Chlorophenethylmagnesium Bromide

Strategies for Addressing Selectivity Issues and Byproduct Formation in Reactions

A significant challenge in the use of Grignard reagents, including 3-chlorophenethylmagnesium bromide, is controlling selectivity and minimizing the formation of unwanted byproducts. The Wurtz coupling product is a common impurity that arises from the reaction of the Grignard reagent with the parent organic halide. researchgate.netresearchgate.net For benzyl (B1604629) Grignard reagents, which are structurally similar to phenethyl variants, this side reaction can be substantial. researchgate.net

Key Strategies:

Continuous Flow Processing: Shifting from traditional batch synthesis to continuous flow processes has been shown to improve Grignard reagent selectivity and reduce Wurtz coupling. researchgate.net This approach allows for better control over reaction parameters, such as stoichiometry and residence time, minimizing the opportunity for side reactions.

Solvent Selection: The choice of solvent has a profound impact on chemoselectivity. Studies on benzyl Grignard reactions have demonstrated that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and diethyl ether (Et₂O) can provide a much better ratio of the desired product to the Wurtz byproduct compared to tetrahydrofuran (B95107) (THF). researchgate.netrsc.org For instance, the reaction of benzyl chloride in 2-MeTHF or Et₂O improved the product-to-byproduct ratio to 90:10, whereas in THF it was 30:70. researchgate.net

Chelation Control: In reactions with carbonyl compounds containing a-substituents, chelation control is a common strategy to dictate stereochemistry. nih.gov However, the effectiveness of this approach can be limited with highly reactive Grignard reagents. The use of non-coordinating solvents can sometimes enhance stereoselectivity by altering the reaction mechanism. nih.gov

Managing Halide Effects: The presence of bromide ions in a reaction mixture can complicate the formation of byproducts, particularly in processes involving chlorination. nih.govnih.gov While more commonly studied in water treatment, the principle that bromide can influence the speciation and reactivity of halogenating agents is relevant. researchgate.net Research into how the magnesium bromide counter-ion influences side reactions in complex syntheses is an area for further exploration.

A comparative study on solvent effects in benzyl Grignard reactions highlights the critical role of the solvent in minimizing byproduct formation.

| Solvent | Starting Material | Product to Wurtz Byproduct Ratio | Reference |

| Diethyl ether (Et₂O) | Benzyl chloride | 90:10 | researchgate.net |

| Tetrahydrofuran (THF) | Benzyl chloride | 30:70 | researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Benzyl chloride | 90:10 | researchgate.net |

Development of Green Chemistry Principles for Grignard Reagent Synthesis and Application

The synthesis and application of Grignard reagents traditionally involve large quantities of volatile and hazardous organic solvents, prompting research into more sustainable methods aligned with the principles of green chemistry. labcompare.comepa.govsigmaaldrich.comacs.org

Key Developments:

Greener Solvents: A major focus has been the replacement of traditional ethereal solvents like THF and diethyl ether with more environmentally benign alternatives. rsc.org 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like levulinic acid, has emerged as a superior alternative. rsc.orgrsc.org It offers advantages such as greater stability, reduced peroxide formation, and immiscibility with water, which simplifies work-up procedures. rsc.orgrsc.org Cyclopentylmethyl ether (CPME) is another promising green solvent known for its resistance to peroxide formation and ease of drying. rsc.orgrsc.org

Mechanochemical Synthesis: A revolutionary approach involves the use of mechanochemistry, specifically ball-milling, to synthesize Grignard reagents. labcompare.comsciencedaily.com This method dramatically reduces the amount of required organic solvent—by as much as 90%—by reacting the magnesium metal and organohalide in a solid or paste-like state. labcompare.com A key finding was that while a completely solvent-free reaction gave a low yield (6%), adding a minimal amount of THF increased the yield to 94%. labcompare.com This technique not only reduces hazardous waste but also enables the synthesis of Grignard reagents from organohalides that are poorly soluble in conventional solvents, expanding their synthetic utility. labcompare.comsciencedaily.com

Alternative Reaction Systems: Zinc-mediated processes have been explored as a greener alternative for certain carbon-carbon bond-forming reactions typically performed with Grignard reagents. beyondbenign.org These reactions can sometimes be conducted in aqueous conditions with minimal organic solvent, reducing the reliance on anhydrous ethers. beyondbenign.org

The following table summarizes the advantages of emerging green solvents for Grignard reactions.

| Solvent | Key Green Chemistry Advantages | Reference |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower peroxide formation, immiscible with water (easier work-up). | rsc.orgrsc.org |

| Cyclopentylmethyl ether (CPME) | Resistant to peroxide formation, forms an azeotrope with water for easy drying. | rsc.orgrsc.org |

Implementation of Real-Time Monitoring and Process Optimization for Enhanced Efficiency and Safety

Grignard reactions are notoriously exothermic, and their initiation can be unpredictable, posing significant safety risks, especially during scale-up. acs.orgmt.com The implementation of Process Analytical Technology (PAT) allows for real-time, in-situ monitoring, leading to enhanced process control, efficiency, and safety. rsc.orgmt.com This aligns with the 11th principle of green chemistry, which advocates for real-time analysis to prevent pollution. epa.govsigmaaldrich.com

Key Technologies and Applications:

In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are invaluable tools. pharmoutsourcing.com By inserting a probe directly into the reactor, chemists can monitor the concentrations of reactants, intermediates, and products in real-time. acs.orgkatsura-chemical.co.jp This data allows for the precise detection of reaction initiation, which is critical for controlling the subsequent addition of the organic halide and preventing its dangerous accumulation. mt.comresearchgate.net

Heat Flow Calorimetry and Mass Balance: Real-time monitoring of the heat released during the reaction provides a direct measure of the reaction rate. acs.orgmt.com This information, combined with mass balance calculations, can be used to develop a feedforward-feedback control loop to maintain the reaction at a desired stoichiometric ratio, maximizing yield and minimizing the formation of impurities from excess reagent. acs.org This approach provides a robust method for detecting the onset of the reaction and estimating safety parameters like the adiabatic temperature rise. acs.orgacs.org

Process Automation: The data gathered from PAT tools facilitates the development of automated control strategies. youtube.com Automated reactor systems can precisely control reagent dosing, temperature, and stirring, based on real-time analytical data, which improves process reproducibility and inherent safety while increasing space-time yield. acs.orgkatsura-chemical.co.jp

The table below outlines common PAT tools and their applications in monitoring Grignard reactions.

| PAT Tool | Information Provided | Benefit for Grignard Reactions | Reference |

| FTIR Spectroscopy (e.g., ReactIR) | Real-time concentration of reactants, products, and intermediates. | Detects reaction initiation by monitoring halide consumption; enables control of dosing rates. | mt.comacs.orgkatsura-chemical.co.jpresearchgate.net |

| Raman Spectroscopy | Real-time monitoring of chemical species, including polymorphic forms. | Tracks consumption of reagents and formation of products, useful for transmetalation monitoring. | youtube.comacs.org |

| Heat Flow Calorimetry | Measures heat release rate (reaction rate). | Identifies exothermic events and reaction initiation; enables calculation of safety parameters. | acs.orgmt.com |

| Particle Sizing (e.g., FBRM, PVM) | Crystal size distribution and particle shape. | Monitors crystallization processes during work-up. | katsura-chemical.co.jpyoutube.com |

Exploration of Novel Reaction Partners, Catalytic Systems, and Solvents for this compound Transformations

Expanding the synthetic utility of this compound involves exploring new reaction conditions and partners that can offer unique reactivity or improved performance.

Novel Solvents: As discussed under green chemistry, the systematic evaluation of solvents is a major research avenue. rsc.orgrsc.org The goal is to find solvents that not only are more sustainable but also offer superior performance, such as suppressing byproduct formation or enhancing reaction rates. researchgate.netrsc.org The use of non-ethereal or non-coordinating solvents is also being investigated as a means to alter the aggregation state of the Grignard reagent and thereby influence its stereoselectivity. nih.gov

Transmetalation for Novel Reactivity: One strategy to modify the reactivity of a Grignard reagent is through transmetalation. For example, reacting a Grignard reagent with manganese(II) chloride (MnCl₂) can generate an organomanganese reagent. acs.org These reagents can exhibit unique reactivity and stereoselectivity compared to their Grignard precursors, opening up new synthetic possibilities under mild conditions. acs.org Real-time monitoring of such transmetalation reactions using Raman spectroscopy has been demonstrated, allowing for precise control over the formation of the new reactive species. acs.org

New Reaction Partners via Enabling Technologies: The development of mechanochemical synthesis methods, such as ball-milling, overcomes previous limitations related to the solubility of organic halides. labcompare.comsciencedaily.com This innovation makes it possible to generate Grignard reagents from a wider range of precursors that were previously considered unsuitable. labcompare.com Consequently, this expands the library of accessible Grignard reagents, including potentially novel functionalized phenethylmagnesium halides, for use with various reaction partners.

Catalytic Systems: While Grignard reagents are themselves stoichiometric, they are frequently used in catalytic cross-coupling reactions (e.g., Kumada coupling). researchgate.net Research into more efficient and robust catalysts for these transformations is ongoing. Furthermore, the use of catalytic amounts of initiators, such as diisobutylaluminium hydride (DIBAL-H), to begin sluggish Grignard formations is an area of practical importance. researchgate.netrsc.org The ninth principle of green chemistry strongly advocates for the use of catalytic reagents over stoichiometric ones to minimize waste, a concept that continues to drive innovation in this field. sigmaaldrich.comacs.org

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for 3-chlorophenethylmagnesium bromide to maintain reactivity and safety?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Handling : Use flame-resistant lab equipment and avoid water contamination. Conduct reactions in anhydrous tetrahydrofuran (THF) or diethyl ether under nitrogen/argon atmospheres .

- Safety : Employ CO₂/dry powder extinguishers for fires and wear PPE (gloves, goggles, face shields) due to its flammability and corrosive nature .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Substrate Preparation : Use ultra-dry magnesium turnings and freshly distilled THF to minimize side reactions.

- Reaction Monitoring : Track Grignard formation via gas evolution and color change (grayish suspension). Quench aliquots with deuterated water for <sup>1</sup>H NMR analysis to confirm intermediate structure .

- Purification : Filter through glass frits under inert conditions to remove unreacted magnesium.

Q. What are the primary reaction pathways for this compound in cross-coupling or nucleophilic addition reactions?

- Methodological Answer :

- Nucleophilic Addition : Reacts with ketones, aldehydes, or esters to form tertiary alcohols or carboxylic acids. For example, coupling with 4-chlorobenzaldehyde yields 3-chlorophenethyl alcohol derivatives .

- Cross-Coupling : Use transition-metal catalysts (e.g., Ni/Fe) for C–C bond formation with aryl halides, enabling access to biphenyl structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during reactions involving this compound?

- Methodological Answer :

- Control Experiments : Isolate variables (e.g., temperature, solvent purity) to identify discrepancies. For instance, THF peroxides can inhibit reactivity, requiring distillation over Na/benzophenone .

- Analytical Validation : Use <sup>19</sup>F NMR or GC-MS to track side products (e.g., biphenyls from Wurtz coupling) and adjust stoichiometry .

Q. What advanced spectroscopic techniques are suitable for characterizing intermediates in reactions with this compound?

- Methodological Answer :

- In Situ Monitoring : Utilize FTIR to detect carbonyl adducts or quenching products. For example, C=O stretch disappearance confirms ketone addition .

- High-Resolution MS : Identify low-concentration intermediates (e.g., magnesium-bound species) with ESI-MS under inert conditions .

Q. How does the electronic effect of the 3-chloro substituent influence the regioselectivity of this Grignard reagent?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density distributions. The chloro group’s inductive effect reduces nucleophilicity at the ortho position, favoring para-addition in aromatic systems .

- Experimental Validation : Compare reaction outcomes with non-halogenated analogs (e.g., phenethylmagnesium bromide) to isolate electronic contributions .

Q. What strategies mitigate decomposition risks in large-scale reactions using this compound?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below –10°C to slow dimerization or β-hydride elimination.

- Flow Chemistry : Implement microreactors for improved heat dissipation and reduced residence time, minimizing side reactions .

Data Contradiction Analysis

Q. How to address inconsistent yields in the synthesis of 3-chlorophenethyl alcohol derivatives?

- Methodological Answer :

- Root Cause Analysis :

- Moisture Contamination : Use Karl Fischer titration to quantify trace water in solvents .

- Substrate Purity : Verify aldehyde/ketone purity via HPLC; oxidized impurities (e.g., carboxylic acids) deactivate Grignard reagents .

- Optimization : Pre-treat substrates with molecular sieves and use excess Grignard reagent (1.2–1.5 equiv.) to compensate for side reactions .

Methodological Tables

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Storage Temperature | 2–8°C in inert gas | |

| Reaction Solvent | Anhydrous THF | |

| Quenching Agent | Saturated NH₄Cl solution | |

| Analytical Method (Purity) | GC-MS with internal standard |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.